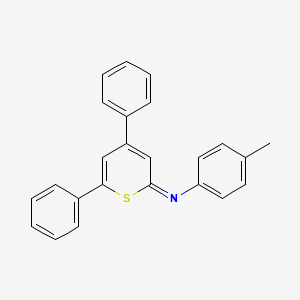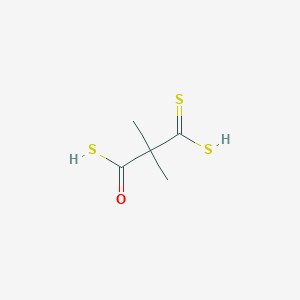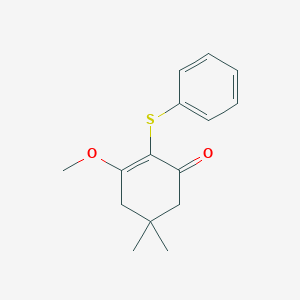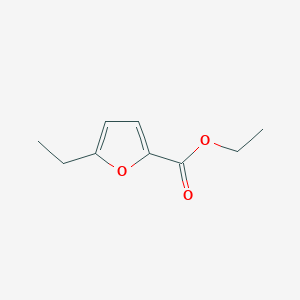
2-Furancarboxylic acid, 5-ethyl-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-ethylfuran-2-carboxylate is an organic compound belonging to the furan family Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-ethylfuran-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with ethyl bromoacetate in the presence of a base, followed by cyclization to form the furan ring . Another method involves the use of sulfur ylides and alkyl acetylenic carboxylates, which undergo a series of reactions including Michael addition, intramolecular nucleophilic addition, and elimination to form the furan ring .
Industrial Production Methods
Industrial production of ethyl 5-ethylfuran-2-carboxylate typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-ethylfuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted furan derivatives.
Scientific Research Applications
Ethyl 5-ethylfuran-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of ethyl 5-ethylfuran-2-carboxylate depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved can vary widely depending on the specific context and application.
Comparison with Similar Compounds
Ethyl 5-ethylfuran-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-methylfuran-2-carboxylate: This compound has a similar structure but with a methyl group instead of an ethyl group.
Ethyl acetate: A simpler ester with a similar functional group but lacking the furan ring.
Methyl butyrate: Another ester with a different alkyl group and carboxylate structure.
The uniqueness of ethyl 5-ethylfuran-2-carboxylate lies in its furan ring structure, which imparts specific chemical properties and reactivity that distinguish it from other esters.
Properties
CAS No. |
62120-14-3 |
|---|---|
Molecular Formula |
C9H12O3 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
ethyl 5-ethylfuran-2-carboxylate |
InChI |
InChI=1S/C9H12O3/c1-3-7-5-6-8(12-7)9(10)11-4-2/h5-6H,3-4H2,1-2H3 |
InChI Key |
HDDVEPXUPDKDDH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(O1)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


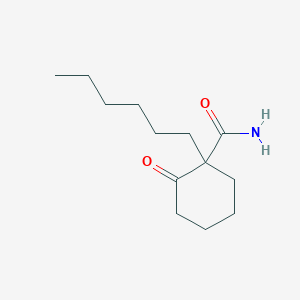
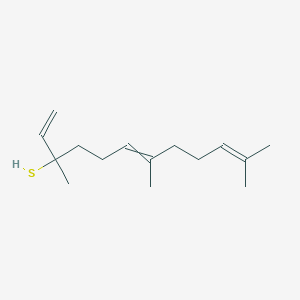
![[(2-Ethoxyethoxy)methyl]benzene](/img/structure/B14561819.png)
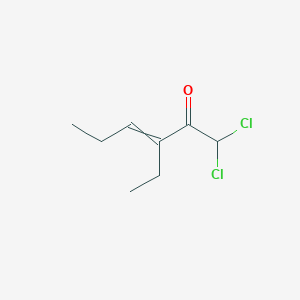
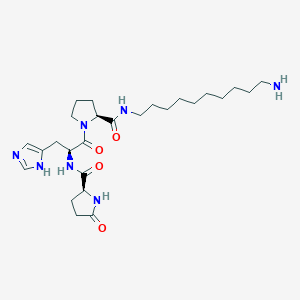
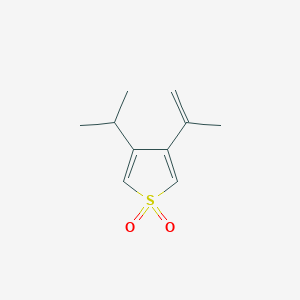
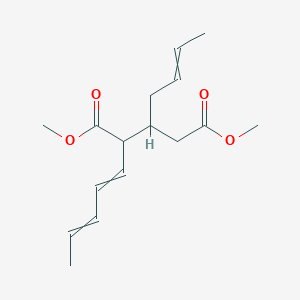
![2-[(4-Azidophenyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14561842.png)
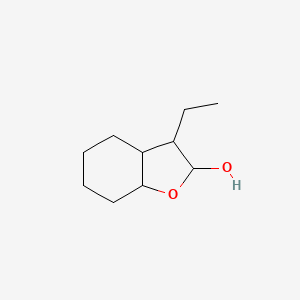
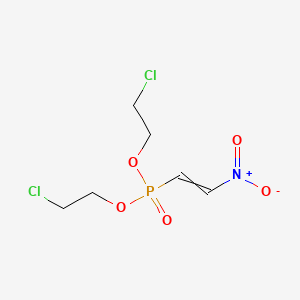
![[3-Chloro-4-(2-methylbutoxy)phenyl]acetic acid](/img/structure/B14561856.png)
